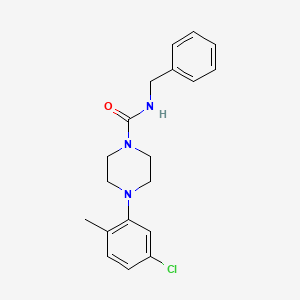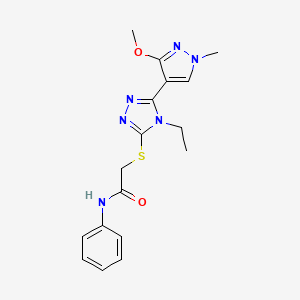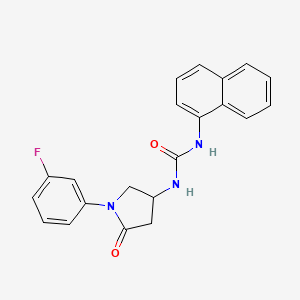
(5-Phenylisoxazol-3-yl)methyl 5-phenyloxazole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of isoxazole derivatives has been an interesting field of study for decades . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis
The empirical formula of a similar compound, Methyl 5-phenylisoxazole-3-carboxylate, is C11H9NO3 . The SMILES string representation is COC(=O)c1cc(on1)-c2ccccc2 .Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, Methyl 5-phenylisoxazole-3-carboxylate, indicate that it is a solid . The molecular weight is 203.19 .Applications De Recherche Scientifique
Analgesic and Anti-inflammatory Applications
Isoxazole derivatives, including compounds like (5-Phenylisoxazol-3-yl)methyl 5-phenyloxazole-2-carboxylate, have been studied for their analgesic and anti-inflammatory properties. Research has shown that modifying the isoxazole ring can lead to compounds with significant activity in reducing pain and inflammation. This makes them potential candidates for the development of new painkillers and anti-inflammatory drugs .
Anticancer Potential
The structure of isoxazole compounds has been associated with anticancer activity. The ability to modify the isoxazole core structure allows for the synthesis of derivatives that could act on various cancer cell lines, potentially leading to new therapeutic agents for cancer treatment .
Antimicrobial and Antiviral Effects
Isoxazole derivatives have been explored for their antimicrobial and antiviral effects. The introduction of different substituents on the isoxazole ring can enhance these properties, which is crucial in the fight against drug-resistant strains of bacteria and viruses .
Anticonvulsant and Antidepressant Uses
The modification of isoxazole derivatives has led to compounds with anticonvulsant and antidepressant effects. These compounds can interact with neurological pathways, offering a basis for the development of new medications for neurological disorders .
Immunosuppressive Properties
Certain isoxazole derivatives exhibit immunosuppressive properties, making them useful in research related to autoimmune diseases and organ transplantation. By suppressing the immune response, these compounds can help prevent organ rejection and treat autoimmune conditions .
Organic Synthesis
(5-Phenylisoxazol-3-yl)methyl 5-phenyloxazole-2-carboxylate serves as a versatile material in organic synthesis. Its unique structure can be utilized in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry for creating diverse drug-like molecules .
Material Science
In the field of material science, isoxazole derivatives are valuable due to their potential use in the development of new materials with specific properties. Their chemical structure can be tailored to create materials for specific applications, such as smart materials or components in electronic devices .
Drug Design and Discovery
The compound’s structure provides a scaffold for the design of new drugs with a wide range of biological activities. Its versatility in chemical modifications makes it a valuable starting point in the drug discovery process, allowing researchers to explore a vast chemical space for potential therapeutic agents .
Safety and Hazards
The safety data sheet for a similar compound, (5-Phenylisoxazol-3-yl)methanol, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Orientations Futures
In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It is of prime importance that the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .
Mécanisme D'action
Mode of Action
It is known that isoxazole derivatives can interact with various biological targets based on their chemical diversity .
Biochemical Pathways
Isoxazole derivatives have been found to have significant biological interests, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The impact of these properties on the bioavailability of the compound is currently unknown .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action .
Propriétés
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)methyl 5-phenyl-1,3-oxazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4/c23-20(19-21-12-18(25-19)15-9-5-2-6-10-15)24-13-16-11-17(26-22-16)14-7-3-1-4-8-14/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDFWIKJHAAOKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=NC=C(O3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2-{4,5-dimethoxy-2-[(4-methoxyphenyl)sulfamoyl]phenyl}acetate](/img/structure/B2953606.png)
![Benzo[d][1,3]dioxol-5-yl(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2953607.png)
![2-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2953609.png)

![7-chloro-4-[(4-chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzothiazine](/img/structure/B2953612.png)
![Ethyl 4-(3,4-difluorophenyl)-6-{[(4-methylphenyl)sulfonyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2953613.png)

![exo-4-Hydroxy-6-aza-bicyclo[3.2.0]heptane-6-carboxylic acid tert-butyl ester](/img/structure/B2953617.png)

![2-[1-(4-Methylbenzenesulfonamido)cyclohexyl]acetic acid](/img/structure/B2953620.png)
